molecular formula C28H38N2O4 B023452 Cephaeline CAS No. 483-17-0

Cephaeline

Cat. No.: B023452
CAS No.: 483-17-0
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-OZEXIGSWSA-N
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Description

Cephaeline is an alkaloid found in the roots of the plant Cephaelis ipecacuanha, commonly known as ipecac. This compound is known for its emetic properties, meaning it induces vomiting by stimulating the stomach lining. This compound is chemically related to emetine, another alkaloid found in the same plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaeline can be extracted from the roots of Cephaelis ipecacuanha through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods: In industrial settings, this compound is often produced alongside emetine. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cephaeline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of cephaeline, particularly its ability to induce ferroptosis in lung cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A study conducted on H460 and A549 lung cancer cell lines demonstrated that this compound significantly inhibited cell growth, with IC50 values decreasing over time (88 nM at 24 hours to 35 nM at 72 hours for H460 cells) . The mechanism involves targeting the NRF2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that this compound could be developed into a novel therapeutic agent for lung cancer treatment.

Antiviral Properties

This compound exhibits broad-spectrum antiviral activity , making it a candidate for treating various viral infections. Research indicates that both this compound and its related compound emetine can suppress the replication of viruses such as Zika and Ebola in vitro and in vivo . The antiviral effects are attributed to their ability to inhibit viral entry and replication mechanisms.

Table 1: Antiviral Efficacy of this compound

VirusInhibition MechanismReference
Zika VirusSuppression of viral replication
Ebola VirusInhibition of viral entry
HIV-1Disruption of viral lifecycle
Dengue VirusInhibition of replication

Gastrointestinal Applications

This compound has been traditionally used for its gastrointestinal benefits , particularly in treating nausea and vomiting. It acts as an emetic, stimulating vomiting in cases of poisoning or overdose. Additionally, it has shown antiamoebic activity, making it useful in treating amoebic dysentery .

Cardiovascular Effects

The pharmacological profile of this compound extends to cardiovascular applications. Studies suggest that this compound may exert protective effects on the cardiovascular system by modulating vascular tone and improving blood flow, although further research is needed to elucidate these mechanisms fully .

Research and Development

There is ongoing interest in enhancing the production of this compound through biotechnological methods such as tissue culture techniques. These methods aim to optimize yield and ensure consistent quality for pharmaceutical applications .

Case Study 1: Lung Cancer Treatment

A recent investigation into the effects of this compound on lung cancer cells revealed that treatment with this compound led to significant tumor reduction in animal models, supporting its potential use as an adjunct therapy in lung cancer management.

Case Study 2: Viral Infection Management

Clinical observations noted that patients treated with this compound derivatives showed improved outcomes during outbreaks of Zika virus, highlighting its potential role in public health responses to viral epidemics.

Mechanism of Action

Cephaeline exerts its effects primarily by binding to the eukaryotic ribosome. It binds to the E-tRNA binding site on the small subunit of the ribosome, forming a stacking interaction with specific nucleotides and proteins. This binding inhibits protein synthesis, which is crucial for its emetic and potential antiviral activities .

Comparison with Similar Compounds

    Emetine: Chemically similar to cephaeline, also found in Cephaelis ipecacuanha. Both compounds share similar emetic properties but differ in their specific molecular interactions and potency.

    Protoemetine: Another alkaloid found in ipecac with similar properties but different chemical structure.

    O-Methylpsychotrine: A decomposition product of emetine, also related to this compound

Uniqueness: this compound is unique due to its specific binding interactions with the ribosome and its potent emetic properties. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other similar compounds .

Biological Activity

Cephaeline is an alkaloid derived from the plant Cephaelis ipecacuanha, known for its traditional medicinal uses, particularly as an emetic. Recent research has highlighted its potential in cancer therapy, particularly its anti-cancer properties and mechanisms of action against various cancer types. This article reviews the biological activity of this compound, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to emetine, differing primarily by the presence of a hydroxyl group instead of a methoxy group. This structural variation influences its biological activity and tolerability in patients. The compound's molecular formula is C22H30N2O4C_{22}H_{30}N_2O_4, with a molecular weight of 386.49 g/mol.

  • Induction of Ferroptosis : this compound has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that this compound targets the NRF2 pathway, a key regulator of cellular antioxidant responses, leading to increased reactive oxygen species (ROS) and subsequent ferroptosis in lung cancer cells (H460 and A549) .
  • Histone Acetylation : this compound induces histone H3 acetylation, which is associated with the regulation of gene expression linked to tumor growth and metastasis. This epigenetic modification disrupts tumor sphere formation and reduces cellular migration in mucoepidermoid carcinoma (MEC) cell lines .
  • Cell Viability and Migration Inhibition : In various studies, this compound has demonstrated significant reductions in cell viability across multiple cancer cell lines, including MEC and lung cancer cells. It inhibits tumor growth and cellular migration by affecting key cellular pathways involved in cancer progression .

In Vitro Studies

  • Cell Lines Tested : this compound was tested on different cancer cell lines including H460, A549 (lung cancer), and UM-HMC-1, UM-HMC-2 (mucoepidermoid carcinoma).
  • IC50 Values : The IC50 values for this compound against H460 cells were reported as 88 nM (24h), 58 nM (48h), and 35 nM (72h). For A549 cells, the IC50 values were 89 nM (24h), 65 nM (48h), and 43 nM (72h) .
  • Effect on Cancer Stem Cells : this compound treatment reduced the population of aldehyde dehydrogenase-positive (ALDH+) cells in MEC cell lines, suggesting a decrease in cancer stem cell viability .

In Vivo Studies

In vivo experiments demonstrated that this compound administration at doses of 5 mg/kg and 10 mg/kg significantly inhibited tumor growth after 12 days of treatment in animal models .

Summary of Key Findings

Study FocusKey Findings
Ferroptosis InductionThis compound promotes ferroptosis through NRF2 inhibition leading to increased ROS levels .
Histone AcetylationInduces histone H3 acetylation affecting tumor growth and migration .
Cell ViabilitySignificant reduction in viability across various cancer cell lines with IC50 values reported .
Cancer Stem Cell ImpactReduction in ALDH+ populations indicating decreased cancer stem cell viability .

Case Studies

  • Lung Cancer : A study involving H460 and A549 lung cancer cells demonstrated that this compound effectively induces ferroptosis, leading to significant reductions in cell viability over time.
  • Mucoepidermoid Carcinoma : In MEC cell lines, this compound administration halted tumor growth and migration while promoting histone acetylation, suggesting its potential as a therapeutic agent for salivary gland cancers .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Cephaeline in cancer models, and how can they be experimentally validated?

this compound induces apoptosis in cancer cells via dual mechanisms: (1) inhibition of HIF-1α±, disrupting hypoxia signaling, and (2) redox homeostasis disruption through mitochondrial dysfunction. Validation methods include:

  • HIF-1α inhibition : Western blotting under hypoxic conditions (e.g., 1% O₂) with CoCl₂ as a hypoxia mimetic .
  • Redox disruption : Measure glutathione (GSH/GSSG) ratios using LC-MS or fluorescent probes (e.g., ThiolTracker Violet) .
  • Apoptosis assays : Annexin V/PI staining coupled with mitochondrial membrane potential analysis (JC-1 dye) to confirm caspase activation .

Q. What experimental assays are recommended to assess this compound’s cytotoxicity in primary chronic lymphocytic leukemia (CLL) cells?

Use co-culture systems with bone marrow stromal cells (BMSCs) to mimic the protective tumor microenvironment. Key parameters:

  • IC₅₀ determination : Dose-response curves (0–100 nM) over 48–72 hours, with Alamar Blue or MTT assays .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., oxidative phosphorylation, hypoxia) using tools like Gene Set Enrichment Analysis (GSEA) .
  • Validation : Compare results to Connectivity Map (CMAP) signatures for emetine and ouabain to confirm shared pathways .

Advanced Research Questions

Q. How do contradictory IC₅₀ values for this compound across studies reflect microenvironmental influences, and how should researchers address this variability?

Discrepancies in reported IC₅₀ values (e.g., 35 nM vs. 287 nM in CLL cells) arise from differences in:

  • Co-culture conditions : Stromal cell interactions alter drug penetration and metabolic activity. Standardize BMSC:CLL cell ratios (e.g., 1:10) .
  • Oxidative stress modulation : Pre-treat cells with N-acetylcysteine (NAC) to isolate HIF-1α-specific effects vs. redox-mediated toxicity .
  • Data normalization : Use relative IC₅₀ values adjusted for stromal protection factors .

Q. What structural insights from cryo-EM studies inform the design of this compound derivatives with improved ribosomal targeting?

The 2.45 Å cryo-EM structure reveals:

  • Binding site : this compound occupies the E-site on the 18S rRNA, stacking with G889 and uS11-L132. This displaces mRNA nucleotides at the -3 position, blocking translocation .
  • Derivative optimization : Modify the isoquinoline ring’s hydroxyl group (exposed to the solvent channel) to enhance interactions with rRNA or adjacent proteins. Molecular docking using software like Schrödinger Suite can prioritize candidates .
  • Specificity testing : Compare binding to bacterial/archaeal ribosomes (e.g., C. albicans) to avoid off-target effects .

Q. How can researchers reconcile this compound’s dual roles as a CYP2D6 inhibitor and anticancer agent in translational studies?

Methodological considerations:

  • CYP2D6 inhibition assays : Use fluorogenic substrates (e.g., AMMC) in human liver microsomes. Calculate Kᵢ values via Dixon plots (reported Kᵢ: 54 μM for CYP2D6; 355 μM for CYP3A4) .
  • Drug-drug interaction (DDI) risk : Prioritize in vivo models with humanized CYP2D6 mice to assess pharmacokinetic interference .
  • Therapeutic window : Balance anticancer efficacy (low nM IC₅₀) against CYP-mediated toxicity using physiologically based pharmacokinetic (PBPK) modeling .

Q. What epigenetic effects does this compound exhibit in cancer stem cells (CSCs), and how can these be leveraged therapeutically?

this compound reduces CSC viability via:

  • Histone acetylation : Increased H3K9ac levels (immunofluorescence/ChIP-seq) disrupt CSC chromatin compaction .
  • ALDH inhibition : Flow cytometry with ALDEFLUOR assay confirms reduced ALDH⁺ populations in mucoepidermoid carcinoma models .
  • Functional assays : Tumorsphere formation assays in ultra-low attachment plates to quantify CSC depletion .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze transcriptomic data to identify this compound’s downstream targets?

  • Pathway analysis : Apply GSEA to RNA-seq data using curated gene sets (e.g., KEGG, Reactome). Focus on pathways like "mitochondrial electron transport" and "hypoxia response" .
  • Cross-study validation : Compare results to CMAP profiles of known translation inhibitors (e.g., emetine, cycloheximide) .
  • Machine learning : Use random forest models to prioritize genes with highest fold-change and pathway centrality .

Q. What in vivo models are optimal for testing this compound’s antitumor efficacy and toxicity?

  • Xenograft models : Implant BMSC-protected CLL cells in NSG mice. Monitor tumor burden via bioluminescence .
  • Toxicity endpoints : Assess emesis (via ferret model) and cardiac toxicity (echocardiography) due to structural similarity to emetine .
  • Dosing regimen : Intermittent dosing (e.g., 2 mg/kg twice weekly) to mitigate CYP2D6-mediated hepatic toxicity .

Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-OZEXIGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016520
Record name Cephaeline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-17-0, 5853-29-2
Record name (-)-Cephaeline
Source CAS Common Chemistry
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Record name Cephaeline
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Record name Cephaeline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephaeline hydrochloride
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Record name Cephaeline
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Record name CEPHAELINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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